molecular formula C13H14N2O3 B5913479 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide CAS No. 128366-03-0

4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913479
CAS No.: 128366-03-0
M. Wt: 246.26 g/mol
InChI Key: MBDBECRYUXJQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential in oncology and infectious disease studies. This compound belongs to the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide class, which is recognized as a privileged scaffold in drug discovery . Related analogues have demonstrated promising anti-proliferative activity against a range of human cancer cell lines, including pancreatic (PANC-1), cervical (HeLa), and breast (MDA-MB-231) cancers, with some derivatives showing potent activity at sub-micromolar GI50 values . Furthermore, this chemical class has been identified as a novel and potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), a promising target for combating antibiotic resistance . Specific 4-hydroxy-2-quinolone-3-carboxamide derivatives have exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), making them valuable tools for research into new antibacterial agents . Researchers can utilize this high-quality compound to explore its mechanism of action, including studies on tubulin polymerization inhibition and GyrB ATPase activity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-propyl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-6H,2,7H2,1H3,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDBECRYUXJQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155864
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128366-03-0
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and sodium ethoxide for ester formation . Major products formed from these reactions include brominated derivatives and esterified compounds .

Scientific Research Applications

Drug Discovery

4-Hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide has shown promise as a candidate for developing new pharmaceuticals due to its unique structure and ability to interact with various biological targets. Its potential applications include:

  • Antimicrobial Activity: Studies suggest that quinolone derivatives exhibit antibacterial properties, making this compound a candidate for antibiotic development.
  • Anti-inflammatory Effects: Research indicates that compounds in this class can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Material Science

The compound is also explored in material science for its potential applications in:

  • Catalysis: Its unique chemical structure allows it to act as a catalyst in various organic reactions.
  • Polymer Chemistry: It can be utilized as a building block for synthesizing new polymeric materials with specific properties.

Biological Studies

In biological research, this compound is valuable for:

  • Enzyme Inhibition Studies: The compound may act as an inhibitor or modulator of specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.
  • Cell Signaling Pathways: Its interaction with cellular receptors can elucidate mechanisms of action related to cell signaling and apoptosis, particularly in cancer research.

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Study BAnti-inflammatory MechanismsShowed inhibition of pro-inflammatory cytokines in vitro.
Study CEnzyme InhibitionIdentified as an effective inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Outcomes

The biological activity of 4-hydroxyquinolin-2-one derivatives is highly sensitive to substitutions on the carboxamide group and quinoline ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (Reference) Substituents Molecular Formula Key Pharmacological Findings Toxicity (LD₅₀, mg/kg)
Target Compound N-propyl C₁₆H₁₇N₂O₃ Preclinical data limited; inferred analgesic activity based on structural analogs. Not reported
N-(3-Methoxyphenyl) analog N-(3-methoxyphenyl), 1-propyl C₂₀H₂₀N₂O₄ Moderate analgesic activity in acetic acid-induced writhing model (20 mg/kg, oral). Not reported
N-(3-Pyridylmethyl)-6,7-dimethoxy N-(3-pyridylmethyl), 6,7-dimethoxy C₁₉H₁₉N₃O₅ High analgesic efficacy (ED₅₀ < 20 mg/kg); no ulcerogenicity at therapeutic doses. 9527 (oral, mice)
Tasquinimod N-(4-CF₃-phenyl), 5-methoxy, 1-methyl C₁₉H₂₀F₃N₃O₄ Anticancer agent (S100A9/RAGE/ TLR-4 inhibitor); advanced to clinical trials for prostate cancer. Not reported
Velusetrag Dihydroquinoline-carboxamide (5-HT₄ agonist) C₂₄H₃₀N₄O₄S Prokinetic agent for gastrointestinal motility disorders; Phase III trials completed. Not reported
Key Observations:

Substituent Effects: N-Aryl vs. N-Alkyl: Pyridylmethyl (e.g., N-(3-pyridylmethyl) in ) enhances analgesic activity and reduces toxicity compared to methoxyphenyl or benzyl groups . Quinoline Ring Modifications: 6,7-Dimethoxy substitution () improves metabolic stability and target engagement, while 5-trifluoromethyl groups () enhance receptor affinity in benzothiazine analogs. Toxicity: The N-(3-pyridylmethyl) derivative exhibits exceptionally low acute toxicity (LD₅₀ >9500 mg/kg), making it a lead candidate for further development .

Mechanistic Insights: Analgesic activity correlates with nicotinic acetylcholine receptor agonism or modulation of inflammatory pathways (e.g., COX inhibition) . Tasquinimod’s anticancer mechanism involves immunomodulation via S100A9 binding, distinct from the pain-targeted action of other analogs .

Physicochemical and Analytical Data

Table 2: Spectroscopic and Physicochemical Properties
Compound ¹³C NMR (δ, ppm) HRMS (Observed) HPLC Purity
Target Compound Data not available - -
N-(3-Pyridylmethyl)-6,7-dimethoxy 170.79 (C=O), 159.51 (C=N), 114.70 (OCH₃) 405.1557 [M+H]⁺ 99.59%
Ethyl-quinazolinyl hybrid 162.56 (C=O), 139.62 (aromatic) 405.1583 [M+H]⁺ (calc.) Not reported
  • NMR Trends: Quinoline carbonyl (C=O) signals appear near δ 160–170 ppm, while aromatic carbons range from δ 114–147 ppm .
  • HRMS Consistency : Observed masses align closely with theoretical values (e.g., Δ < 0.003 Da in ), confirming synthetic accuracy.

Biological Activity

4-Hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Recent studies have focused on its potential as an antibacterial and antiviral agent, particularly against HIV. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol .
  • Chemical Structure : The compound features a quinoline core with a hydroxyl group and a carboxamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the acylation of anthranilic acid derivatives. This method allows for the introduction of various substituents that can modulate the compound's biological properties.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit significant antiviral activity. For instance, a series of N'-arylidene derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The results indicated moderate activity against HIV-1 integrase (IN), with some compounds showing IC50_{50} values in the micromolar range (e.g., IC50_{50} = 16 ± 6 µM for strand transfer inhibition) . This suggests that modifications to the core structure can enhance antiviral efficacy.

Antibacterial Activity

The antibacterial properties of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline have also been investigated. Studies report that certain derivatives exhibit significant antibacterial activity against various pathogenic strains. The minimum inhibitory concentration (MIC) assays revealed promising results, indicating that these compounds could serve as potential candidates for treating bacterial infections .

Case Studies

  • Antiviral Efficacy : A study published in 2022 synthesized a series of quinoline derivatives and tested them against HIV-1. The findings showed that while some compounds had limited integrase inhibitory effects, they still offered a foundation for further development as anti-HIV agents .
  • Antibacterial Screening : Another research effort evaluated the antibacterial effects of several 4-hydroxyquinoline derivatives against common bacterial strains. The compounds displayed varying degrees of potency, with some achieving MIC values lower than those of standard antibiotics .

The mechanisms through which 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : The compound's ability to inhibit HIV replication is attributed to its interaction with viral integrase, disrupting the viral life cycle.
  • Bacterial Cell Wall Disruption : For antibacterial activity, these compounds may interfere with bacterial cell wall synthesis or function, leading to cell lysis.

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC50_{50} ValueReference
AntiviralN'-arylidene derivativeIC50_{50} = 16 ± 6 µM
AntibacterialVarious derivativesMIC varies by strain

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways starting from quinoline precursors. Key steps include cyclization of substituted anilines, followed by functionalization of the quinoline core. For example:

Cyclization : Use of Lewis acids (e.g., ZnCl₂) in refluxing ethanol to form the quinoline backbone .

Propyl Group Introduction : Alkylation at the N-position using propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxamide Formation : Coupling with propylamine via EDCI/HOBt-mediated amidation .

  • Critical Parameters :
  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Purification via column chromatography or recrystallization .

Q. How is structural characterization of this compound performed, and what key data validate its identity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • 1H/13C NMR : Confirms substitution patterns (e.g., propyl group at N1, hydroxyl at C4). Expected shifts:
  • Quinoline C2=O: ~170 ppm in 13C NMR.
  • Hydroxyl proton: δ 10–12 ppm in 1H NMR .
  • HPLC-MS : Verifies purity (>95%) and molecular weight (theoretical MW: ~318.3 g/mol) .
  • Elemental Analysis : Validates C, H, N, O percentages within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can polymorphism impact the bioactivity of this compound, and how is it addressed?

  • Methodological Answer : Polymorphism can alter solubility and bioavailability, leading to inconsistent bioactivity. Mitigation strategies include:
  • Crystallization Screening : Use solvents like ethanol/water mixtures to isolate stable polymorphs .
  • PXRD and DSC : Compare diffraction patterns and melting points across batches .
  • Bioequivalence Testing : Compare dissolution profiles and IC₅₀ values of different polymorphs .

Q. How do structural modifications (e.g., substituent variations) affect SAR in this quinoline series?

  • Methodological Answer : Systematic SAR studies require:
  • Analog Synthesis : Replace the propyl group with alkyl/aryl variants (e.g., pentyl, chlorobenzyl) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with activity .
  • Key Findings :
  • N-Propyl vs. N-Pentyl : Longer alkyl chains enhance lipophilicity but reduce solubility .
  • Chlorophenyl Substitution : Improves kinase inhibition due to hydrophobic pocket interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations:
  • Metabolic Stability Assays : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability .
  • PK/PD Modeling : Correlate plasma concentration-time profiles with efficacy in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.